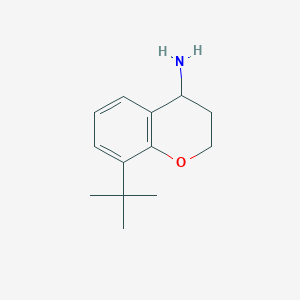

8-(tert-Butyl)chroman-4-amine

Übersicht

Beschreibung

8-(tert-Butyl)chroman-4-amine is a heterocyclic compound. It is an important subject of research due to its potential use in various fields of research and industry. The molecular formula is C13H19NO and the molecular weight is 205.3 g/mol .

Molecular Structure Analysis

The structure of 8-(tert-Butyl)chroman-4-amine is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Physical And Chemical Properties Analysis

The molecular formula of 8-(tert-Butyl)chroman-4-amine is C13H19NO and the molecular weight is 205.3 g/mol .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Chroman-4-one derivatives have been studied for their potential anticancer properties. The presence of the chroman-4-one moiety in natural compounds and synthetic analogs has shown promise in inhibiting tumor growth and proliferation. The tert-butyl group in “8-(tert-Butyl)chroman-4-amine” could potentially enhance its lipophilicity, aiding in better cellular uptake and interaction with cancerous cells .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of chroman-4-one derivatives are well-documented. These compounds can inhibit the production of pro-inflammatory cytokines and mediate pain relief through various biochemical pathways. “8-(tert-Butyl)chroman-4-amine” may serve as a lead compound for developing new anti-inflammatory drugs .

Antimicrobial and Antifungal Properties

Chroman-4-one derivatives exhibit antimicrobial and antifungal activities, making them valuable in the treatment of infectious diseases. The structural features of “8-(tert-Butyl)chroman-4-amine” could be optimized to enhance these properties, leading to the development of novel antimicrobial agents .

Antioxidant Potential

The antioxidant potential of chroman-4-one derivatives is attributed to their ability to scavenge free radicals and protect cells from oxidative stress. “8-(tert-Butyl)chroman-4-amine” could be explored for its antioxidant capacity, which is crucial in preventing chronic diseases and aging-related disorders .

Neuroprotective Effects

Chroman-4-one derivatives have shown neuroprotective effects, which are essential in the treatment of neurodegenerative diseases. The modification of “8-(tert-Butyl)chroman-4-amine” to target specific neurological pathways could lead to breakthroughs in treating conditions like Alzheimer’s and Parkinson’s disease .

Cosmetic Applications

Interestingly, chroman-4-one derivatives have been used in cosmetic preparations for skin and hair care. They can improve texture, treat skin and hair-related defects, and aid in the wound healing process. “8-(tert-Butyl)chroman-4-amine” might find applications in the formulation of cosmetic products with therapeutic benefits .

Wirkmechanismus

While specific information on the mechanism of action for 8-(tert-Butyl)chroman-4-amine was not found, chromanone derivatives have been shown to exhibit a wide range of pharmacological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

Safety and Hazards

The safety data sheet for ®-8-tert-butylchroman-4-amine suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

8-tert-butyl-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(2,3)10-6-4-5-9-11(14)7-8-15-12(9)10/h4-6,11H,7-8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOIBLQXMSCOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=C1OCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655602 | |

| Record name | 8-tert-Butyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890839-83-5 | |

| Record name | 8-tert-Butyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

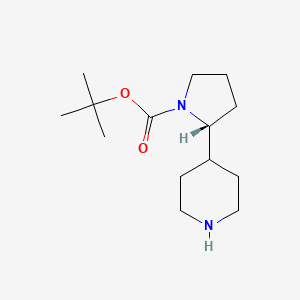

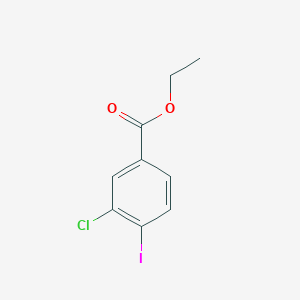

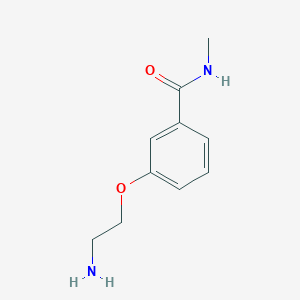

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-3-amine](/img/structure/B1385994.png)

![3-(4-fluorophenyl)-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B1385997.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1386003.png)

![3-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1386004.png)

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1386015.png)